molecular formula C20H22N2O3 B2830111 N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899992-31-5

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2830111
CAS No.: 899992-31-5
M. Wt: 338.407
InChI Key: WNKXFHLUZMBYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a methoxybenzoyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2-methoxybenzoyl chloride with N-phenylpiperidine-1-carboxamide. The process begins with the preparation of 2-methoxybenzoyl chloride, which is achieved by reacting 2-methoxybenzoic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The resulting 2-methoxybenzoyl chloride is then reacted with N-phenylpiperidine-1-carboxamide under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is unique due to the combination of its piperidine ring, phenyl group, and methoxybenzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-13-7-6-12-17(18)19(23)22(16-10-4-2-5-11-16)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKXFHLUZMBYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.